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molecular formula C11H8Cl2N2O B8653735 2-Chloro-4-((4-chlorobenzyl)oxy)pyrimidine

2-Chloro-4-((4-chlorobenzyl)oxy)pyrimidine

Cat. No. B8653735
M. Wt: 255.10 g/mol
InChI Key: VWAMFPQZRDHYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365540B2

Procedure details

To a stirred solution of 2,4-dichloropyrimidine (10.4 g) and (4-chlorophenyl)methanol (10 g) in DMF (50 ml) was added potassium carbonate (14.5 g), and the resulting mixture was stirred at room temperature for 16 h. The reaction mixture was then diluted with water while the product was precipitated out from the reaction medium. The precipitate was collected by filtration and dried under vacuum to give the title compound (4.8 g) as an off-white solid.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][OH:17])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[Cl:1][C:2]1[N:7]=[C:6]([O:17][CH2:16][C:13]2[CH:14]=[CH:15][C:10]([Cl:9])=[CH:11][CH:12]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CO
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was precipitated out from the reaction medium
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OCC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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